3,6-Difluoro-9H-carbazole
Overview
Description
3,6-Difluoro-9H-carbazole is an organic compound with the molecular formula C12H7F2N. It is a derivative of carbazole, where two hydrogen atoms at the 3 and 6 positions are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole quinones.
Reduction: Reduction reactions can convert it back to the parent carbazole.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carbazole quinones.
Reduction: Carbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
Scientific Research Applications
3,6-Difluoro-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-9H-carbazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 3,6-Diiodo-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 3,6-Diphenyl-9H-carbazole
Uniqueness
3,6-Difluoro-9H-carbazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Fluorine atoms increase the compound’s stability and can enhance its biological activity compared to other halogenated carbazoles .
Biological Activity
Overview
3,6-Difluoro-9H-carbazole is a fluorinated derivative of carbazole, characterized by the presence of two fluorine atoms at the 3 and 6 positions of its structure. This compound, with the molecular formula C12H7F2N and a molecular weight of approximately 203.19 g/mol, exhibits unique electronic properties due to the substitution of fluorine atoms, which enhances its stability and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit enzymes involved in cancer cell proliferation and may modulate receptors in the nervous system. The compound's mechanism of action varies depending on its application, suggesting a multifaceted role in biological systems .
Anticancer Properties
Research indicates that this compound has significant anticancer potential. It has been studied for its ability to inhibit cancer cell growth through various pathways:
- Inhibition of Kinases : Similar carbazole derivatives have demonstrated the ability to inhibit protein kinases involved in cancer progression .
- Cell Proliferation : Compounds related to this compound have shown effectiveness in reducing cell viability in various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that carbazole derivatives exhibit antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli. The antibacterial efficacy is believed to stem from the disruption of bacterial membrane integrity or interference with metabolic processes .
Antiviral Activity
Research into the antiviral properties of carbazole derivatives indicates potential effectiveness against viruses such as human cytomegalovirus (HCMV). Compounds similar to this compound have been found to inhibit viral replication through mechanisms that involve blocking viral protein kinases .
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that analogs of carbazole were effective against breast cancer cells, showing IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In a comparative study, 3-cyano-9H-carbazole and its derivatives were tested against multiple bacterial strains using disk diffusion methods. Results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL .
- Antiviral Mechanisms : Another investigation highlighted that indolocarbazoles exhibited strong antiviral activity against HCMV by inhibiting the UL97 kinase, which is crucial for viral replication. This suggests a possible therapeutic avenue for treating viral infections with carbazole derivatives .
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
---|---|---|---|
This compound | Moderate | Effective | Potential |
3,6-Dichloro-9H-Carbazole | High | Moderate | Low |
3,6-Dibromo-9H-Carbazole | Low | High | Moderate |
3,6-Dimethyl-9H-Carbazole | Moderate | Low | Low |
Properties
IUPAC Name |
3,6-difluoro-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSYPXJJKRRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.